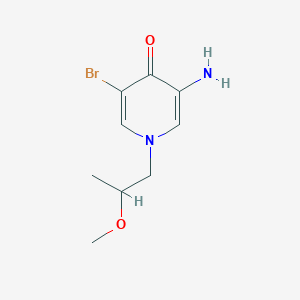
3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine derivative followed by the introduction of the amino and methoxypropyl groups under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted dihydropyridines.
Applications De Recherche Scientifique
3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit calcium channels, which can affect various physiological processes. The compound binds to the calcium channels, preventing the influx of calcium ions, which can lead to muscle relaxation and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-bromo-2-fluoropyridine
- 2-Amino-5-bromo-3-iodopyridine
- 5-Bromo-2-methoxy-3-nitropyridine
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H13BrN2O2 |
|---|---|
Poids moléculaire |
261.12 g/mol |
Nom IUPAC |
3-amino-5-bromo-1-(2-methoxypropyl)pyridin-4-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(14-2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3 |
Clé InChI |
OPQMCIPBEHEXAU-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=C(C(=O)C(=C1)Br)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


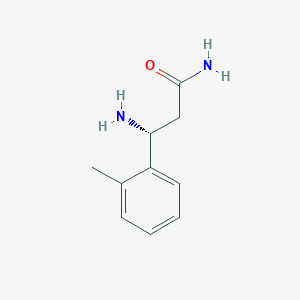
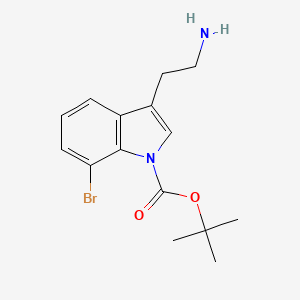
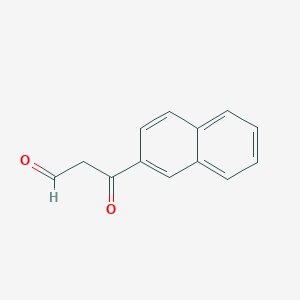
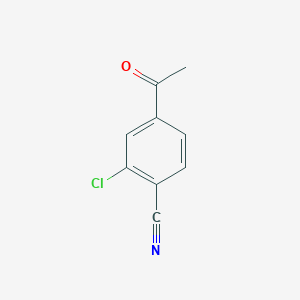
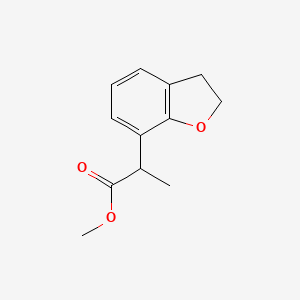
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
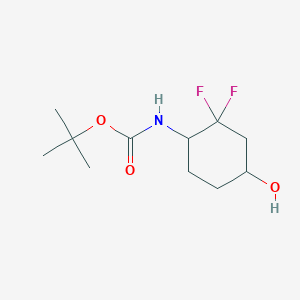

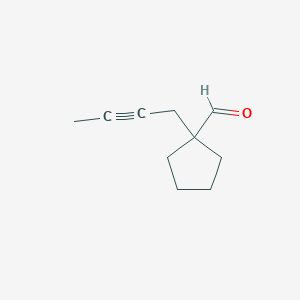
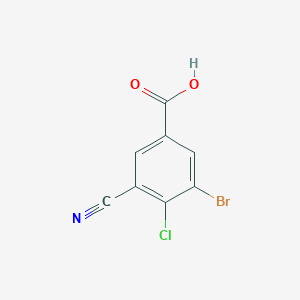
![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)
